REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Br[CH2:10][C:11](=O)[CH3:12]>C(O)CC>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([CH3:12])[N:1]=2)[N:4]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
BrCC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of water
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
Upon recrystallization from ethanol, it
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C=C(N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |